
2-Chloro-3-iodoquinoline
Übersicht
Beschreibung
2-Chloro-3-iodoquinoline is a chemical compound with the molecular formula C9H5ClIN. It has a molecular weight of 289.5 .
Synthesis Analysis
The synthesis of 2-Chloro-3-iodoquinoline and its derivatives has been a subject of interest in recent years . Various methods have been employed, including microwave, ultrasound, and grinding/solvent-free/water as solvent . The reactions are subdivided into groups based on the type of method used .Molecular Structure Analysis
The InChI code for 2-Chloro-3-iodoquinoline is 1S/C9H5ClIN/c10-9-7(11)5-6-3-1-2-4-8(6)12-9/h1-5H . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis
The chemistry of 2-chloroquinoline-3-carbaldehyde, a related compound, has been extensively studied . The reactions are classified as addition, reduction, condensation, and substitution reactions . The type of substituents on the 1,2,3-triazole affected the compounds’ activity .Physical And Chemical Properties Analysis
2-Chloro-3-iodoquinoline has a density of 1.9±0.1 g/cm3, a boiling point of 351.6±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 60.0±0.3 cm3 and a molar volume of 150.8±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Quinoline Derivatives
2-Chloro-3-iodoquinoline serves as a versatile scaffold for synthesizing a wide array of biologically active quinoline derivatives. These derivatives are extensively studied for their potential use in medicinal chemistry, particularly as leads in drug discovery .
Palladium-Catalyzed Cross-Coupling Reactions
This compound is a key starting material in palladium-catalyzed Suzuki cross-coupling reactions. It reacts with arylboronic acids to form triarylquinolines, which are valuable intermediates in the synthesis of complex organic molecules .
Zukünftige Richtungen
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs suggest potential future directions for the study and application of 2-Chloro-3-iodoquinoline . The development of green synthetic methods and the synthesis of bioactive heterocyclic compounds are areas of ongoing research .
Wirkmechanismus
Target of Action
Quinoline derivatives, such as clioquinol , are known to have antifungal properties, suggesting that the targets could be enzymes or structures unique to fungi.
Mode of Action
It’s worth noting that clioquinol, a quinoline derivative, is known to be bacteriostatic . This suggests that 2-Chloro-3-iodoquinoline might also inhibit the growth of bacteria, although the precise mechanism is unknown .
Biochemical Pathways
Quinoline derivatives have been synthesized through pd-mediated simultaneous c–h (aldehyde) and c–x bond activation , which might suggest potential interactions with biochemical pathways involving these bonds.
Pharmacokinetics
The compound’s lipophilicity, as indicated by its Log Po/w (iLOGP), is 2.38 , suggesting moderate lipophilicity, which could influence its distribution within the body.
Result of Action
Some novel 2-chloro-3- (1h-benzo [d]imidazol-2-yl)quinoline derivatives have shown moderate to high inhibitory activities against certain tumor cell lines , suggesting potential antitumor activity for 2-Chloro-3-iodoquinoline.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-3-iodoquinoline. For instance, factors such as pH, presence of other organic or inorganic compounds, and temperature can affect the formation of disinfection by-products during water chlorination . .
Eigenschaften
IUPAC Name |
2-chloro-3-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-9-7(11)5-6-3-1-2-4-8(6)12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKSSUOSONRGPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562220 | |
| Record name | 2-Chloro-3-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128676-85-7 | |
| Record name | 2-Chloro-3-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



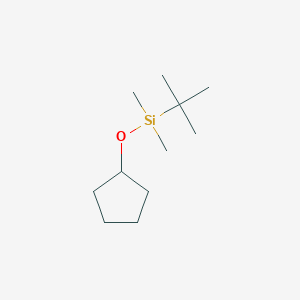


![6-[6-(6-Cyanopyridin-2-YL)pyridin-2-YL]pyridine-2-carbonitrile](/img/structure/B144897.png)

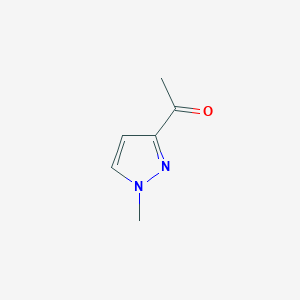
![5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B144900.png)
![Methyl benzo[d]oxazole-4-carboxylate](/img/structure/B144901.png)

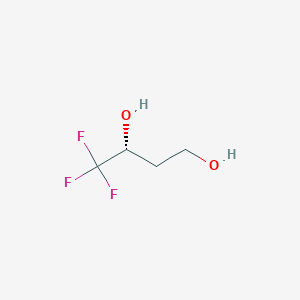

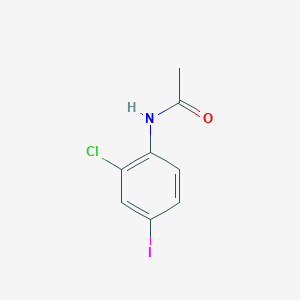
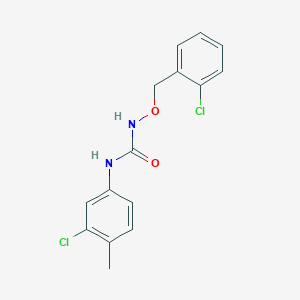
![[N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate](/img/structure/B144931.png)